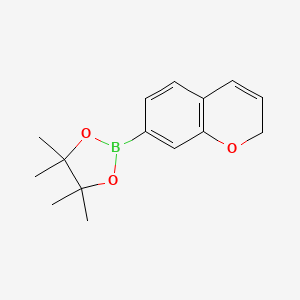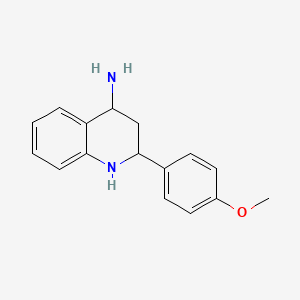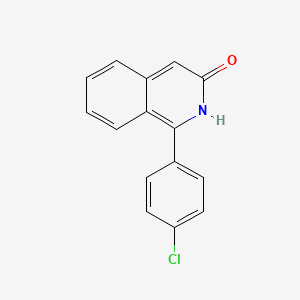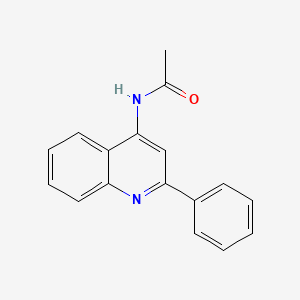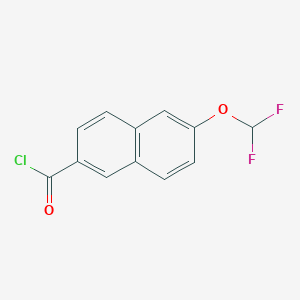
2-(Difluoromethoxy)naphthalene-6-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Cloruro de 2-(Difluorometoxi)naftaleno-6-carbonilo es un compuesto químico con la fórmula molecular C12H7ClF2O2 y un peso molecular de 256.63 g/mol Se caracteriza por la presencia de un grupo difluorometoxi unido a un anillo de naftaleno, que está además sustituido con un grupo cloruro de carbonilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Un método común involucra el uso de éter difluorometil como material de partida, que sufre una reacción de acilación de Friedel-Crafts con naftaleno para formar el producto deseado . Las condiciones de reacción a menudo incluyen el uso de un catalizador ácido de Lewis, como el cloruro de aluminio, y un disolvente inerte, como el diclorometano, para facilitar la reacción.
Métodos de Producción Industrial
En un entorno industrial, la producción de Cloruro de 2-(Difluorometoxi)naftaleno-6-carbonilo puede involucrar procesos de lotes a gran escala o de flujo continuo. Estos métodos están diseñados para optimizar el rendimiento y la pureza al tiempo que minimizan el uso de reactivos y disolventes peligrosos. El uso de reactores automatizados y técnicas de purificación avanzadas, como la destilación y la cromatografía, garantiza la producción eficiente de material de alta calidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Cloruro de 2-(Difluorometoxi)naftaleno-6-carbonilo puede experimentar varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: El grupo cloruro de carbonilo puede ser sustituido por nucleófilos, como aminas o alcoholes, para formar amidas o ésteres, respectivamente.
Reacciones de Oxidación: El anillo de naftaleno puede ser oxidado para formar quinonas u otros derivados oxidados.
Reacciones de Reducción: El grupo cloruro de carbonilo puede ser reducido para formar el alcohol o aldehído correspondiente.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen aminas, alcoholes y tioles, a menudo en presencia de una base, como la trietilamina o la piridina, para neutralizar el subproducto cloruro de hidrógeno.
Reacciones de Oxidación: Los agentes oxidantes, como el permanganato de potasio o el trióxido de cromo, se utilizan comúnmente en condiciones ácidas o básicas.
Reacciones de Reducción: Los agentes reductores, como el hidruro de litio y aluminio o el borohidruro de sodio, se utilizan en condiciones anhidras para evitar la hidrólisis del grupo cloruro de carbonilo.
Principales Productos Formados
Reacciones de Sustitución: Amidas, ésteres y tioésteres.
Reacciones de Oxidación: Quinonas y otros derivados oxidados.
Reacciones de Reducción: Alcoholes y aldehídos.
Aplicaciones Científicas De Investigación
El Cloruro de 2-(Difluorometoxi)naftaleno-6-carbonilo tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas complejas y como un reactivo en varias reacciones químicas.
Biología: Investigado por su potencial como una sonda bioquímica para estudiar mecanismos enzimáticos e interacciones proteicas.
Medicina: Explorado por su potencial como un precursor en la síntesis de compuestos farmacéuticos con propiedades antiinflamatorias, anticancerígenas o antivirales.
Industria: Utilizado en la producción de productos químicos especiales, agroquímicos y ciencia de materiales.
Mecanismo De Acción
El mecanismo de acción del Cloruro de 2-(Difluorometoxi)naftaleno-6-carbonilo está determinado principalmente por su capacidad para experimentar reacciones de sustitución nucleofílica. El grupo cloruro de carbonilo es altamente reactivo hacia los nucleófilos, lo que le permite formar enlaces covalentes con varias moléculas biológicas, como proteínas y ácidos nucleicos. Esta reactividad puede ser explotada para modificar la estructura y función de estas moléculas, lo que lleva a posibles efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos Similares
Cloruro de 2-(Metoxi)naftaleno-6-carbonilo: Estructura similar pero con un grupo metoxi en lugar de un grupo difluorometoxi.
Cloruro de 2-(Trifluorometoxi)naftaleno-6-carbonilo: Estructura similar pero con un grupo trifluorometoxi en lugar de un grupo difluorometoxi.
Cloruro de 2-(Clorometoxi)naftaleno-6-carbonilo: Estructura similar pero con un grupo clorometoxi en lugar de un grupo difluorometoxi.
Singularidad
La presencia del grupo difluorometoxi en el Cloruro de 2-(Difluorometoxi)naftaleno-6-carbonilo imparte propiedades electrónicas y estéricas únicas que pueden influir en su reactividad e interacciones con otras moléculas. Esto lo convierte en un compuesto valioso para estudiar los efectos de la sustitución de flúor en procesos químicos y biológicos .
Propiedades
Fórmula molecular |
C12H7ClF2O2 |
|---|---|
Peso molecular |
256.63 g/mol |
Nombre IUPAC |
6-(difluoromethoxy)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H7ClF2O2/c13-11(16)9-2-1-8-6-10(17-12(14)15)4-3-7(8)5-9/h1-6,12H |
Clave InChI |
UXKUKCBLJYUNOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)OC(F)F)C=C1C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858803.png)
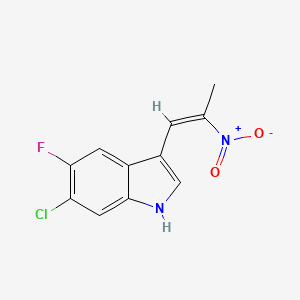
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-](/img/structure/B11858822.png)

![4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11858829.png)
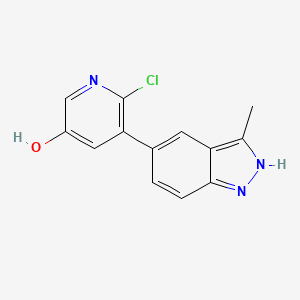
![2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine](/img/structure/B11858843.png)
